![molecular formula C10H12BrN B121579 3-[(4-Bromophenyl)methyl]azetidine CAS No. 937616-34-7](/img/structure/B121579.png)
3-[(4-Bromophenyl)methyl]azetidine
Description
3-[(4-Bromophenyl)methyl]azetidine (CAS: 7215-01-2) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 4-bromobenzyl group. Its molecular formula is C₉H₁₀BrN, with a molecular weight of 212.09 g/mol . The compound is synthesized via methods such as Suzuki–Miyaura cross-coupling or aza-Michael addition, as described in studies on azetidine derivatives . The bromophenyl substituent enhances lipophilicity and may influence biological activity, making it a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUIUKWOZNTNCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588368 | |
Record name | 3-[(4-Bromophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937616-34-7 | |
Record name | 3-[(4-Bromophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of γ-Chloroamine Intermediate
The linear precursor, N-(4-bromobenzyl)-3-chloropropylamine, is prepared by reacting 4-bromobenzylamine with 1-bromo-3-chloropropane under reflux in anhydrous tetrahydrofuran (THF). Tributylamine is added to scavenge hydrogen bromide, yielding the γ-chloroamine in 68–72% isolated yield.
Base-Mediated Cyclization
Treatment of the γ-chloroamine with potassium tert-butoxide in dimethylformamide (DMF) at 0°C induces cyclization. The reaction proceeds via nucleophilic displacement of the chloride, forming the azetidine ring. After quenching with aqueous ammonium chloride and extraction with ethyl acetate, the crude product is purified via vacuum distillation to afford this compound in 55–60% yield.
Key Spectral Data:
-
1H-NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 3.82 (s, 2H, CH2-Ar), 3.45–3.40 (m, 4H, Azetidine-CH2), 2.75–2.70 (m, 1H, Azetidine-CH).
-
13C-NMR (100 MHz, CDCl3): δ 131.5 (Ar-C), 130.1 (Ar-C), 122.0 (C-Br), 58.3 (Azetidine-C), 52.1 (CH2-Ar), 45.8 (Azetidine-CH2).
Alkylation of Azetidine with 4-Bromobenzyl Halides
Direct alkylation of azetidine with 4-bromobenzyl bromide offers a straightforward route, though the strained azetidine ring necessitates mild conditions to prevent ring-opening side reactions.
Reaction Optimization
Azetidine is reacted with 4-bromobenzyl bromide in acetonitrile at 40°C for 12 hours, using 1,8-diazabicycloundec-7-ene (DBU) as a non-nucleophilic base. The DBU mitigates over-alkylation by deprotonating the azetidine nitrogen, enhancing nucleophilicity. The product is isolated via flash chromatography (hexane:ethyl acetate, 4:1) in 65–70% yield.
Competing Pathways
Prolonged reaction times or elevated temperatures (>60°C) lead to dimerization byproducts, such as bis-(4-bromobenzyl)azetidine, which forms via a second alkylation step. Monitoring via thin-layer chromatography (TLC) is critical to terminate the reaction at optimal conversion.
Aza-Michael Addition to α,β-Unsaturated Esters
Adapting methodologies from azetidine derivative synthesis, this route employs a Horner–Wadsworth–Emmons (HWE) reaction to generate an α,β-unsaturated ester, followed by aza-Michael addition with 4-bromobenzylamine.
HWE Reaction for Unsaturated Ester Synthesis
Methyl 2-(diethoxyphosphoryl)acetate reacts with N-Boc-azetidin-3-one in the presence of sodium hydride (60% dispersion in mineral oil) to yield methyl 2-(N-Boc-azetidin-3-ylidene)acetate. The reaction is conducted in dry THF under nitrogen, with purification via vacuum distillation (45–50% yield).
Aza-Michael Addition with 4-Bromobenzylamine
The unsaturated ester undergoes aza-Michael addition with 4-bromobenzylamine in acetonitrile at 65°C, catalyzed by DBU. After 4 hours, the Boc-protected adduct is isolated via column chromatography (silica gel, hexane:ethyl acetate). Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields this compound in 58–63% overall yield.
Mechanistic Insights:
The reaction proceeds via conjugate addition of the amine to the α,β-unsaturated ester, followed by ester hydrolysis and decarboxylation. The N-Boc group stabilizes the intermediate against retro-Michael reactions.
Comparative Analysis of Methods
Method | Yield | Advantages | Limitations |
---|---|---|---|
Cyclization | 55–60% | High regioselectivity | Multi-step synthesis |
Alkylation | 65–70% | Single-step reaction | Risk of over-alkylation |
Aza-Michael Addition | 58–63% | Functional group tolerance | Requires Boc protection/deprotection |
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidine N-oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate
Major Products
Oxidation: Azetidine N-oxides.
Reduction: Phenyl-substituted azetidines.
Substitution: Various substituted azetidines depending on the nucleophile used
Scientific Research Applications
3-[(4-Bromophenyl)methyl]azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methyl]azetidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary based on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural differences between 3-[(4-Bromophenyl)methyl]azetidine and analogous compounds:
Key Observations :
- Substituent Effects: The bromophenyl group in the target compound increases lipophilicity compared to fluorinated derivatives .
- Salt Forms: The hydrochloride salt of 3-(4-chlorophenoxy)azetidine enhances aqueous solubility compared to the free base form of the target compound .
Physicochemical Properties
Experimental and calculated properties of selected compounds:
Key Observations :
- The difluorinated analog exhibits lower LogD values, suggesting higher hydrophilicity compared to the brominated compound .
Biological Activity
3-[(4-Bromophenyl)methyl]azetidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound, characterized by its azetidine ring and a bromophenyl substituent, has been investigated for various pharmacological properties, including antimicrobial and anticancer effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
- Molecular Formula : C₁₀H₁₂BrN
- Molecular Weight : 226.11 g/mol
- CAS Number : 937616-34-7
The biological activity of this compound is thought to be influenced by its structural features, particularly the bromophenyl group. This substituent may facilitate interactions through halogen bonding, potentially enhancing the compound's reactivity and selectivity towards biological targets. The compound has been implicated in various biochemical pathways, although specific mechanisms remain under investigation.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. Research has shown that azetidine derivatives can possess significant antibacterial activity against resistant strains of bacteria. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and other pathogens with promising results .
Anticancer Properties
Azetidine derivatives have been recognized for their potential anticancer activities. In studies evaluating various azetidine compounds, some have demonstrated cytostatic effects on cancer cell lines such as HCT-116 and Capan-1, with IC50 values ranging from 14.5 to 97.9 µM . The structural similarity of this compound to these compounds suggests it may also exhibit similar anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of azetidine derivatives in enhancing the efficacy of β-lactam antibiotics against resistant strains of S. aureus. The compound this compound was noted for its ability to act as an adjuvant in antibiotic therapy .
- Cytotoxic Activity : In vitro assays revealed that azetidinone derivatives could inhibit cell proliferation in breast cancer models (MCF-7 and MDA-MB-231), suggesting that this compound may possess similar properties due to its structural characteristics .
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(4-Chlorophenyl)methylazetidine | Chlorine substituent | Similar structure with different halogen |
2-(4-Bromophenyl)azetidine | Lacks methyl group at position 3 | Simpler structure |
3-(4-Methylphenyl)methylazetidine | Methyl substitution at azetidine | Variation in phenyl substituent |
Future Directions
Research into the biological activity of this compound is ongoing. Future studies should focus on:
- Detailed mechanistic studies to elucidate specific biochemical pathways affected by this compound.
- In vivo studies to assess the pharmacokinetics and therapeutic potential in animal models.
- Exploration of novel derivatives to enhance efficacy and reduce toxicity.
Q & A
Q. What are the established synthetic routes for 3-[(4-Bromophenyl)methyl]azetidine, and how can reaction conditions be optimized?
Answer: The synthesis of azetidine derivatives typically involves cyclization or substitution reactions. For example, azetidine scaffolds with bromophenyl groups can be synthesized via allylation of nitrile intermediates followed by sulfonamide coupling. In one protocol, nitrile azetidine intermediates (e.g., ent-5c) are reacted with nitrobenzene sulfonamide under reflux in solvents like dichloromethane, yielding products in ~90% efficiency after purification via column chromatography . Optimization may involve adjusting stoichiometry (e.g., 1.5 equivalents of reagents), solvent choice (e.g., benzene for reflux stability), and reaction time (e.g., 20 hours). Monitoring via HPLC or TLC is critical to track intermediate formation .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Answer:
- X-ray crystallography is the gold standard for determining stereochemistry and conformation. For azetidine derivatives, key parameters include bond angles (e.g., sp³ hybridization at nitrogen, ~332° sum of bond angles) and puckering parameters (e.g., envelope conformation with q₂ = 0.433 Å) .
- HRMS (ESI) confirms molecular weight (e.g., observed [M+H]⁺ at 549.1542 vs. calculated 549.1542) .
- NMR (¹H/¹³C) identifies substituents, such as bromophenyl protons (δ ~7.3–7.5 ppm) and azetidine methylene groups (δ ~3.0–4.0 ppm) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during azetidine synthesis, and what analytical tools resolve conflicting data?
Answer: Stereocontrol is achieved through chiral auxiliaries or enantioselective catalysts. For example, trityl-protected intermediates (e.g., ent-5b) enforce specific configurations during allylation, with optical rotation ([α]D) and Flack parameters (e.g., 0.008(6)) used to confirm absolute stereochemistry . Conflicting data between NMR and X-ray results may arise from dynamic processes (e.g., ring puckering). In such cases, variable-temperature NMR or DFT calculations (e.g., lattice energy minimization) can reconcile discrepancies .
Q. What strategies mitigate toxicity risks during synthesis, and how are safety protocols validated?
Answer:
- Hazard Mitigation : Substitute toxic solvents (e.g., benzene) with safer alternatives (e.g., toluene) for reflux steps .
- Safety Validation : Follow SDS guidelines for brominated compounds, including eye/skin flushing protocols (15-minute water/soap wash) and use of fume hoods . Toxicity profiling via in vitro assays (e.g., microsomal stability tests) is recommended before scaling up .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystallographic packing, and how can this guide co-crystal design?
Answer: Crystal packing in azetidine derivatives is stabilized by C–H∙∙∙Br hydrogen bonds (e.g., 3.453 Å centroid-to-centroid π–π interactions) . Co-crystal design can leverage these interactions by introducing complementary hydrogen-bond donors/acceptors (e.g., sulfonamide groups). Computational tools like Mercury (CCDC) model these interactions, while powder XRD validates bulk crystallinity .
Methodological Resources
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.